2,2-Difluoro-2-(3-fluorophenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5F3O2. It is a white to yellow solid at room temperature and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
This compound is a derivative of phenylacetic acid, which is known to interact with various biological targets . .
Mode of Action
As a derivative of phenylacetic acid, it may share some of the same interactions, but the presence of fluorine atoms could significantly alter its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods include fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid may involve large-scale fluorination processes, utilizing advanced equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent safety standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
Scientific Research Applications
2,2-Difluoro-2-(3-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with fluorinated aromatic rings.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Similar in structure but with fluorine atoms at different positions.
2,2-Difluoro-2-(p-tolyl)acetic acid: Contains a methyl group on the phenyl ring instead of a fluorine atom.
2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring .
Uniqueness
2,2-Difluoro-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group provides distinct electronic properties that can enhance its stability and interaction with biological targets .
Properties
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPIEUDEANOHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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